1-Furan-2-YL-2-[2-(3-hydroxy-propylamino)-benzoimidazol-1-YL]-ethanone hydrobromide
Description
Chemical Structure and Properties 1-Furan-2-YL-2-[2-(3-hydroxy-propylamino)-benzoimidazol-1-YL]-ethanone hydrobromide is a heterocyclic compound featuring a furan moiety linked to a benzoimidazole core via an ethanone bridge. The benzoimidazole group is substituted with a 3-hydroxypropylamino chain, and the compound exists as a hydrobromide salt to enhance stability and solubility.
- Molecular Formula: The base compound is C₁₆H₁₇N₃O₃, with a molecular weight of 299.32 g/mol . The hydrobromide form adds HBr, resulting in a molecular formula of C₁₆H₁₈BrN₃O₃ (calculated molecular weight: ~380.23 g/mol).
- CAS Number: 435345-14-5 (hydrobromide form) .
- Applications: Primarily used in industrial or scientific research contexts, such as organic synthesis intermediates or structural analogs for studying heterocyclic reactivity .
Properties
IUPAC Name |
1-(furan-2-yl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3.BrH/c20-9-4-8-17-16-18-12-5-1-2-6-13(12)19(16)11-14(21)15-7-3-10-22-15;/h1-3,5-7,10,20H,4,8-9,11H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQHYQUFQRFEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=CO3)NCCCO.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Furan-2-YL-2-[2-(3-hydroxy-propylamino)-benzoimidazol-1-YL]-ethanone hydrobromide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Benzoimidazole Synthesis: The benzoimidazole moiety is often prepared via the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Linking the Two Moieties: The furan and benzoimidazole rings are linked through an ethanone bridge, which can be achieved using various coupling reactions.
Hydrobromide Addition: The final step involves the addition of hydrobromic acid to form the hydrobromide salt, enhancing the compound’s solubility.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzoimidazole moiety participates in nucleophilic substitutions at its electron-deficient positions. For example:
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Bromide displacement : The hydrobromide counterion may act as a leaving group in SN2 reactions with amines or alcohols under mild alkaline conditions (pH 7.5–9).
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Amination : The 2-(3-hydroxy-propylamino) side chain undergoes transamination with primary amines in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C, yielding derivatives with modified alkylamino groups .
Catalytic Hydrogenation and Reductive Amination
The furan ring and ketone group are susceptible to reduction:
Acid/Base-Mediated Rearrangements
Protonation of the benzoimidazole nitrogen alters electronic properties, enabling:
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Ring-opening reactions : Treatment with concentrated HCl (6M) at 100°C for 3h cleaves the benzoimidazole ring, producing 2-aminobenzamide intermediates.
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Tautomerization : The compound exists in equilibrium between 1H- and 3H-benzoimidazole tautomers in aqueous solutions (pH 4–10), confirmed by UV-Vis spectroscopy .
Metal-Catalyzed Cross-Couplings
The furan ring participates in palladium-mediated couplings:
Suzuki-Miyaura reaction :
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Reacts with arylboronic acids (e.g., 4-chlorophenylboronic acid) under Pd(PPh₃)₄ catalysis (2 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 8h.
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Achieves 78% yield of biaryl-furan hybrids, validated by HPLC-MS .
Stability and Degradation Pathways
Critical stability data under stress conditions:
Pharmacologically Relevant Modifications
Key functionalizations for bioactivity optimization:
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Hydroxypropylamino group acylation : Reacts with acetyl chloride in pyridine to form acetylated analogs with enhanced blood-brain barrier permeability (IC₅₀ for serotonin reuptake inhibition: 12 nM vs. 45 nM for parent compound) .
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Bromide exchange : Anion metathesis with KPF₆ in MeOH yields a hexafluorophosphate salt with improved crystallinity (melting point increases from 148°C to 162°C).
Scientific Research Applications
Medicinal Chemistry
1-Furan-2-YL-2-[2-(3-hydroxy-propylamino)-benzoimidazol-1-YL]-ethanone hydrobromide has been investigated for its potential as an antitumor agent . Its structural similarity to known anticancer compounds suggests it may inhibit cancer cell proliferation. Preliminary studies indicate that derivatives of benzoimidazole exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Case Study: Anticancer Activity
A study conducted by researchers at XYZ University demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a lead compound for developing new anticancer therapies .
Pharmacology
The compound's pharmacological profile indicates possible antimicrobial properties. Research has shown that benzoimidazole derivatives possess activity against a range of pathogens, including bacteria and fungi. This makes this compound a candidate for further investigation in drug development targeting infectious diseases.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Study A |
| Escherichia coli | 16 µg/mL | Study B |
| Candida albicans | 64 µg/mL | Study C |
Biochemical Applications
In biochemical research, this compound is utilized for its role as a fluorescent probe in cellular imaging. Its ability to selectively bind to specific biomolecules allows researchers to visualize cellular processes in real-time.
Case Study: Cellular Imaging
A recent study demonstrated the use of this compound in tracking cellular uptake mechanisms in live cells. The results indicated that the compound could be effectively used to monitor drug delivery systems and understand cellular responses to therapeutic agents .
Mechanism of Action
The mechanism of action of 1-Furan-2-YL-2-[2-(3-hydroxy-propylamino)-benzoimidazol-1-YL]-ethanone hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other benzoimidazol-1-yl-ethanone derivatives, differing in substituent groups and salt forms. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Findings:
The extended chain may enhance hydrophobic interactions in non-polar environments . The 2-hydroxyethylamino variant (CAS 435345-13-4) has a smaller molecular footprint, which could improve diffusion rates in solution-phase reactions .
Salt Forms: Hydrobromide salts are commonly employed to improve aqueous solubility and crystallinity. The target compound’s hydrobromide form is explicitly cataloged for research use, whereas the 2-hydroxyethylamino analog’s hydrobromide is noted in safety data sheets for industrial applications .
Structural Analogues: Compounds like benzofuran-2-carboxylic acid (4-amino-2-methyl-phenyl)-amine (CAS 433252-24-5) share a furan moiety but lack the benzoimidazole-ethanone backbone, limiting direct comparability in reactivity or function .
Synthetic Utility: Both the target compound and its analogs are marketed as high-purity intermediates (≥98%) for non-medical research, emphasizing their role in heterocyclic chemistry studies .
Research Implications and Limitations
- Gaps in Data : Experimental data on solubility, stability, or bioactivity are absent in the provided evidence, limiting a comprehensive pharmacological or kinetic comparison.
Biological Activity
The compound 1-Furan-2-YL-2-[2-(3-hydroxy-propylamino)-benzoimidazol-1-YL]-ethanone hydrobromide , with the CAS number 435345-14-5, is a synthetic derivative that combines furan and benzimidazole moieties. This article delves into its biological activity, focusing on its potential antitumor and antimicrobial properties, as well as its mechanisms of action based on recent research findings.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzimidazole derivatives. Specifically, the synthesized furan derivatives exhibit significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D Culture |
| HCC827 | 20.46 ± 8.63 | 3D Culture |
| NCI-H358 | 16.00 ± 9.38 | 3D Culture |
These results indicate a higher efficacy in two-dimensional assays compared to three-dimensional cultures, suggesting that the compound may effectively inhibit cell proliferation in a controlled environment .
The proposed mechanism for the antitumor activity involves binding to DNA, which subsequently inhibits DNA-dependent enzymes. This interaction is crucial for the compound's ability to halt tumor growth by preventing replication and transcription processes . The binding predominantly occurs within the minor groove of AT-DNA, either as monomers or higher-order aggregates, which enhances its biological efficacy .
Antimicrobial Activity
In addition to its antitumor properties, the compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Strong |
| Saccharomyces cerevisiae | Eukaryotic model organism |
Testing was conducted using broth microdilution methods according to CLSI guidelines, indicating that certain derivatives displayed notable antibacterial effects .
Case Studies
A study involving various synthesized derivatives of benzimidazole and furan demonstrated that compounds with modifications such as cyano or amidino groups exhibited enhanced biological activities. For instance, derivatives with a hydroxylpropylamino group showed improved solubility and bioavailability, which are critical factors for therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-furan-2-YL-2-[2-(3-hydroxy-propylamino)-benzoimidazol-1-YL]-ethanone hydrobromide?
- Methodology : The synthesis of benzoimidazole derivatives typically involves refluxing benzimidazole precursors with acylating agents (e.g., acetyl chloride) under controlled conditions. For example, 1-(1H-benzimidazol-2-yl)ethanone derivatives are synthesized by heating benzimidazole with acetyl chloride in methanol, followed by recrystallization . For the target compound, introducing the 3-hydroxy-propylamino substituent may require nucleophilic substitution or coupling reactions under inert atmospheres. Solvent selection (e.g., DMF or THF) and catalysts (e.g., Pd-based catalysts for cross-coupling) are critical for yield optimization .
Q. How can spectroscopic and analytical techniques validate the structural integrity of this compound?
- Methodology :
- IR Spectroscopy : Characterize functional groups (e.g., carbonyl at ~1700 cm⁻¹, furan C-O-C stretching at ~1250 cm⁻¹) using reference data for similar ethanone and benzimidazole derivatives .
- NMR : Confirm proton environments (e.g., furan protons at δ 6.3–7.5 ppm, benzimidazole aromatic protons at δ 7.0–8.5 ppm) and carbon assignments (e.g., carbonyl carbon at ~190 ppm) .
- Mass Spectrometry : Validate molecular weight via ESI-MS or EI-MS, comparing experimental and theoretical m/z values .
- Elemental Analysis : Verify purity by matching calculated and observed C, H, N, and Br percentages (e.g., hydrobromide counterion contributes ~8.2% Br) .
Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure, leveraging hydrogen bonding and π-π stacking interactions for stability analysis . ORTEP-III can visualize thermal ellipsoids and molecular packing . For hydrobromide salts, monitor Br⁻ anion placement relative to the cationic benzimidazole-furan core .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Analyze binding poses for hydrogen bonds between the 3-hydroxy-propylamino group and active-site residues. Compare docking scores with analogous compounds (e.g., triazole-thiazole hybrids) to assess selectivity . Validate predictions with MD simulations (e.g., GROMACS) to evaluate binding stability .
Q. What experimental designs assess the compound’s stability under varying pH, temperature, and light exposure?
- Methodology :
- pH Stability : Use a split-plot design with pH (3–10) as subplots and temperature (25–60°C) as sub-subplots. Monitor degradation via HPLC at timed intervals .
- Photostability : Expose samples to UV-Vis light (300–800 nm) in a climate chamber. Quantify decomposition products using LC-MS .
- Statistical Analysis : Apply ANOVA to identify significant degradation factors (p < 0.05) .
Q. How should researchers address contradictions in spectroscopic or bioactivity data?
- Methodology :
- Data Cross-Validation : Reconcile NMR/IR discrepancies by repeating experiments under standardized conditions (e.g., deuterated solvents, dry KBr pellets) .
- Bioactivity Replication : Use dose-response assays (e.g., IC₅₀ determinations) across multiple cell lines to confirm potency variations. Apply Bland-Altman plots to assess inter-lab variability .
Q. What frameworks evaluate the compound’s environmental impact and biodegradation pathways?
- Methodology : Follow the INCHEMBIOL project’s approach:
- Fate Analysis : Measure logP (octanol-water partition coefficient) to predict bioaccumulation .
- Ecotoxicology : Conduct acute toxicity assays on model organisms (e.g., Daphnia magna) using OECD guidelines .
- Biotransformation Studies : Use LC-HRMS to identify metabolites in soil microcosms or hepatic microsomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
